molecular formula C19H24N4O2S B11174447 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-[(2-methylpropanoyl)amino]benzamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11174447
M. Wt: 372.5 g/mol
InChI Key: QWXUXJIYSMKXHR-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-[(2-methylpropanoyl)amino]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-[(2-methylpropanoyl)amino]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides or cyclohexylamines.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the appropriate benzoyl chloride with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-[(2-methylpropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Agriculture: Thiadiazole derivatives are known for their pesticidal and herbicidal activities, and this compound may be explored for such applications.

    Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-[(2-methylpropanoyl)amino]benzamide involves its interaction with molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and resulting in biological effects.

    Pathway Modulation: The compound may affect signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-[(2-methylpropanoyl)amino]benzamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(2-methylpropanoyl)amino]benzamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(2-methylpropanoyl)amino]benzamide

Uniqueness

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-[(2-methylpropanoyl)amino]benzamide is unique due to the presence of the cyclohexyl group, which may impart specific steric and electronic properties, influencing its biological activity and chemical reactivity.

Properties

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C19H24N4O2S/c1-12(2)16(24)20-15-10-8-13(9-11-15)17(25)21-19-23-22-18(26-19)14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H,20,24)(H,21,23,25)

InChI Key

QWXUXJIYSMKXHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCCC3

Origin of Product

United States

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